1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 393.4 g/mol. The compound features a spiro structure, which is characterized by the connection of two rings through a single atom, contributing to its unique chemical properties and biological activities. The inclusion of a sulfonyl group and difluorobenzyl moiety enhances its pharmacological profile, making it a candidate for further research in drug development.
The synthesis of 1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one typically involves several key steps:
These methods highlight the importance of strategic functional group manipulation to achieve the desired structural characteristics of the compound .
The molecular structure of 1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one can be described as follows:
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)CC4=C(C=CC(=C4)F)F, which provides insight into the connectivity and stereochemistry of the molecule.This structural complexity is essential for understanding its interaction with biological targets and its potential therapeutic effects .
In terms of chemical reactivity, 1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one can undergo various reactions:
These reactions provide pathways for modifying the compound to optimize its efficacy and selectivity in biological systems .
Further research is necessary to elucidate its precise mechanism and therapeutic potential.
The applications of 1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one primarily lie within medicinal chemistry:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0